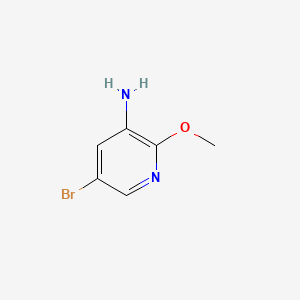

5-Bromo-2-methoxypyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOOFLFWIISCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660560 | |

| Record name | 5-Bromo-2-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-39-0 | |

| Record name | 5-Bromo-2-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-bromo-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-methoxypyridin-3-amine CAS number and properties

An In-Depth Technical Guide to 5-Bromo-2-methoxypyridin-3-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its core properties, logical synthetic pathways, characteristic reactivity, and demonstrated applications, with a focus on its role in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Identity and Physicochemical Properties

This compound is a substituted pyridine derivative valued for its specific arrangement of functional groups, which provides a versatile scaffold for synthetic elaboration.

-

Synonyms : 5-bromo-2-methoxy-3-pyridinylamine

-

Molecular Formula : C₆H₇BrN₂O[3]

The molecule's structure, featuring an amine, a methoxy group, and a bromine atom on a pyridine ring, offers multiple points for chemical modification, making it a valuable intermediate.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 203.04 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 53-58 °C | |

| Boiling Point | 284.5 ± 35.0 °C at 760 mmHg | |

| Purity | Typically ≥95-98% | [1] |

| Storage | 4°C, protect from light | |

| InChI Key | HJOOFLFWIISCAI-UHFFFAOYSA-N | [3] |

Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of this compound is crucial for its effective utilization in multi-step synthetic campaigns.

Representative Synthetic Pathway

While multiple proprietary methods exist, a common and logical approach to synthesizing substituted aminopyridines involves the reduction of a corresponding nitro precursor. This transformation is a cornerstone of aromatic chemistry, valued for its high efficiency and reliability. The iron/acid reduction method is a classic and robust choice for this conversion.

The general workflow is outlined below. The key step is the selective reduction of the nitro group in the presence of other sensitive functionalities like the bromo and methoxy groups. Iron powder in the presence of an acid like hydrochloric or acetic acid is particularly effective for this, as it is chemoselective and avoids harsher conditions (e.g., high-pressure hydrogenation) that might cleave the bromine atom.[4][5]

Caption: A general workflow for the synthesis of this compound.

Core Reactivity

The utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity. The interplay between the electron-donating amine and methoxy groups and the electrophilic carbon bearing the bromine atom defines its chemical behavior.

Caption: Primary reaction sites on this compound.

-

The Amine Group (-NH₂) : As a nucleophile, the primary amine at the 3-position readily participates in reactions such as acylation to form amides or sulfonylation to form sulfonamides. This reactivity is fundamental to its role in building larger molecular frameworks, as seen in the synthesis of PI3K/mTOR inhibitors.[6]

-

The Bromo Group (-Br) : The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups via reactions like the Suzuki, Stille, or Sonogashira couplings.[7] This strategic placement enables the diversification of the pyridine core, a common strategy in lead optimization.

Applications in Medicinal Chemistry and Drug Development

The primary application of this compound is as a versatile intermediate for the synthesis of complex, biologically active molecules.

Keystone in PI3K/mTOR Dual Inhibitors

A notable application is in the synthesis of sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors for cancer therapy.[6] In this context, the compound serves as the foundational "Part A" and "Part B" of the final drug candidate.[6]

Experimental Protocol: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide [6]

-

Dissolution : Dissolve this compound (20 mmol) in anhydrous pyridine (50 mL) under an inert atmosphere.

-

Addition : Add 2,4-difluorobenzenesulfonyl chloride (24 mmol) dropwise to the solution at room temperature.

-

Reaction : Stir the mixture at room temperature for 24 hours, monitoring progress by TLC.

-

Work-up : Evaporate the solvent under reduced pressure. Add water (100 mL) to the residue and stir for 1 hour.

-

Isolation : Collect the resulting precipitate by filtration, wash with hexane, and dry to yield the target sulfonamide.

This intermediate is then subjected to a Suzuki coupling reaction at the bromine position to introduce the final "Part C" of the inhibitor, demonstrating the compound's dual reactivity in a single synthetic pathway.[6]

Scaffold for Substituted Pyridines via Cross-Coupling

The bromine atom facilitates entry into a vast chemical space of substituted pyridines. As demonstrated with the analogous compound 5-bromo-2-methylpyridin-3-amine, the bromo-pyridinyl core can be coupled with various arylboronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄) to produce novel biaryl pyridine derivatives in moderate to good yields.[7] This strategy is widely employed by medicinal chemists to explore structure-activity relationships (SAR) by systematically modifying the substituent at the 5-position.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as corrosive and an irritant.[3]

Table 2: GHS Hazard and Precautionary Information

| Category | Code(s) | Description | Source(s) |

| Pictograms | GHS05, GHS07 | Corrosive, Harmful/Irritant | |

| Signal Word | Danger | [3] | |

| Hazard Statements | H302, H315, H317, H318, H335 | Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye damage. May cause respiratory irritation. | [3][8] |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338, P405 | Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Store locked up. | [8] |

Handling and First Aid

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE) : Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

-

First Aid (Eyes) : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]

-

First Aid (Skin) : Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[9]

-

First Aid (Inhalation) : Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[9]

Conclusion

This compound is a high-value chemical intermediate with a well-defined reactivity profile that makes it indispensable for modern drug discovery. Its strategically placed functional groups—a nucleophilic amine and a cross-coupling-ready bromine atom—allow for sequential and selective modifications. As demonstrated by its key role in the synthesis of advanced PI3K/mTOR inhibitors, this compound provides a reliable and versatile platform for constructing complex molecular architectures, empowering scientists to develop the next generation of therapeutic agents.

References

- 1. allbiopharm.com [allbiopharm.com]

- 2. 884495-39-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound, CAS No. 884495-39-0 - iChemical [ichemical.com]

- 9. fishersci.com [fishersci.com]

5-Bromo-2-methoxypyridin-3-amine molecular weight and formula

An In-depth Technical Guide to 5-Bromo-2-methoxypyridin-3-amine: A Core Heterocyclic Building Block

Abstract

This compound is a substituted pyridine derivative that has emerged as a critical structural motif and versatile intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its unique arrangement of functional groups—an amine, a methoxy group, and a bromine atom on a pyridine core—provides multiple reaction sites for molecular elaboration. This guide provides an in-depth analysis of its core physicochemical properties, outlines a standard laboratory-scale synthesis with mechanistic considerations, explores its significant applications in the development of targeted therapeutics, and details essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature, characterized by the molecular formula C₆H₇BrN₂O and a molecular weight of 203.04 g/mol .[1][2][3][4][5] The strategic placement of its functional groups dictates its chemical reactivity and utility. The nucleophilic amine at the 3-position is a key handle for amide bond formation, while the bromine atom at the 5-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7]

Data Presentation: Key Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BrN₂O | [1][2][3] |

| Molecular Weight | 203.04 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 884495-39-0 | [1][2][4] |

| Appearance | Solid | [2] |

| Melting Point | 53-55 °C | [2] |

| Boiling Point | 284.5 ± 35.0 °C (at 760 mmHg) | [2] |

| SMILES | COC1=C(N)C=C(Br)C=N1 | [1][4] |

| InChIKey | HJOOFLFWIISCAI-UHFFFAOYSA-N | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 5-bromo-2-methoxy-3-nitropyridine. This transformation is a cornerstone reaction in the preparation of aromatic amines and is valued for its efficiency and reliability.

Experimental Protocol: Synthesis via Nitro Group Reduction

This protocol describes a standard method using iron powder in an acidic medium, a widely adopted, cost-effective, and high-yielding procedure.

Materials:

-

5-Bromo-2-methyl-3-nitropyridine

-

Iron powder

-

Methanol (industrial grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-bromo-2-methyl-3-nitropyridine in methanol at 40 °C.

-

Addition of Reducing Agent: Add powdered iron to the solution in portions. Causality Insight: Portion-wise addition prevents agglomeration and controls the initial exothermic reaction. Iron is a classic, robust reagent for the reduction of nitroarenes to anilines.

-

Activation: Add concentrated hydrochloric acid to the mixture. Causality Insight: The acid serves to activate the surface of the iron powder and provides the necessary protons for the reduction mechanism.

-

Reflux: Heat the resulting dark brown mixture to reflux and stir vigorously for 2 hours. The elevated temperature ensures the reaction proceeds to completion in a reasonable timeframe.

-

Workup and Isolation: After cooling, filter the hot mixture to remove the iron salts. Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extraction: Dissolve the residue in ethyl acetate and wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 5-bromo-2-methylpyridin-3-amine as a solid.[8]

Self-Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as ¹H-NMR spectroscopy, LC-MS, and melting point analysis to ensure it meets the specifications required for subsequent reactions.

Visualization: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

The utility of this compound is primarily as a molecular scaffold in the synthesis of complex, biologically active molecules. Its two distinct functional handles allow for sequential and regioselective modifications.

Intermediate for PI3K/mTOR Dual Inhibitors

In the field of oncology, the PI3K/mTOR signaling pathway is a critical target. This compound serves as a key starting material for novel PI3K/mTOR dual inhibitors.[7] In this context, the amine group is typically acylated or condensed, while the bromo group is subjected to Suzuki coupling to build the core structure of the inhibitor, which is designed to fit into the ATP-binding pocket of the kinases.[7]

Precursor for Dopamine and Serotonin Receptor Antagonists

This compound is also instrumental in synthesizing potent antagonists for dopamine (D₂) and serotonin (5-HT₃) receptors, which are targets for antipsychotic and antiemetic drugs.[9] The structural framework provided by the methoxypyridine core is a recurring motif in compounds designed for central nervous system targets.

Versatile Substrate for Cross-Coupling Reactions

The presence of the bromine atom makes the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl and heteroaryl groups at the 5-position, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies in drug discovery campaigns.[6]

Visualization: Role as a Chemical Building Block

Caption: Application workflow of this compound.

Safety, Handling, and Storage

Due to its hazardous nature, this compound must be handled with appropriate precautions in a controlled laboratory environment.

Data Presentation: GHS Hazard and Safety Information

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | GHS07 | Danger | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS05 | Danger | H315: Causes skin irritation |

| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage |

| Skin Sensitization | GHS07 | Danger | H317: May cause an allergic skin reaction |

| STOT - Single Exposure | GHS07 | Danger | H335: May cause respiratory irritation |

Data sourced from PubChem and commercial supplier safety data sheets.[1][2]

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[10]

-

Avoid breathing dust. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Store under an inert atmosphere to prevent degradation.[4]

First-Aid Measures:

-

If Inhaled: Move the person to fresh air.

-

On Skin: Wash off immediately with plenty of soap and water.

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

If Swallowed: Rinse mouth and seek medical advice.

Conclusion

This compound stands out as a high-value chemical intermediate due to its structural features that permit diverse and selective chemical transformations. Its established role in the synthesis of kinase inhibitors and CNS-active agents underscores its importance in modern drug discovery. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in research and development.

References

- 1. This compound | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 884495-39-0 [sigmaaldrich.com]

- 3. 5-Bromo-3-methoxypyridin-2-amine, 98% | Advent [adventchembio.com]

- 4. 884495-39-0|this compound|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 9. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to 5-Bromo-2-methoxypyridin-3-amine: Structure, Synthesis, and Applications in Drug Discovery

Abstract

5-Bromo-2-methoxypyridin-3-amine is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block in the field of medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amine, a methoxy group, and a bromine atom suitable for cross-coupling reactions—provides a versatile scaffold for the synthesis of complex molecules. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a validated synthetic protocol, and its applications in modern drug discovery, particularly in the development of kinase inhibitors.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and structure.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is This compound [1]. It is also commonly referred to by several synonyms, including:

Chemical Structure

The structure consists of a pyridine ring substituted at the 2, 3, and 5 positions. The methoxy group at position 2 and the amine group at position 3 are key functional handles, while the bromine atom at position 5 serves as a critical site for carbon-carbon bond formation.

Caption: 2D Structure of this compound.

Key Chemical Identifiers

Quantitative identification is crucial for regulatory and procurement purposes.

| Identifier | Value | Source |

| CAS Number | 884495-39-0 | [1] |

| Molecular Formula | C₆H₇BrN₂O | [1] |

| InChI | InChI=1S/C6H7BrN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3 | [1] |

| InChIKey | HJOOFLFWIISCAI-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C=C(C=N1)Br)N | [1] |

Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Molecular Weight | 203.04 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 53-58 °C | [2] |

| Boiling Point | 284.5 ± 35.0 °C at 760 mmHg | |

| Purity | ≥98% (typical) |

Synthesis and Characterization

A reliable and scalable synthesis is paramount for the widespread use of this intermediate. The most common route involves the methoxylation of a chloropyridine precursor followed by the reduction of a nitro group.

Synthetic Strategy: A Two-Step Approach

The synthesis is efficiently achieved in two primary steps, starting from the commercially available 5-Bromo-2-chloro-3-nitropyridine.

Caption: Synthetic workflow for this compound.

Causality of Experimental Choices:

-

Step 1 (Methoxylation): The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 3-position. Sodium methoxide serves as a potent and cost-effective nucleophile to displace the chloride, yielding the methoxy intermediate. The reaction is typically run at low to ambient temperatures to ensure high regioselectivity and yield[3].

-

Step 2 (Nitro Reduction): The reduction of the nitro group to a primary amine is a standard transformation. Methods like tin(II) chloride in hydrochloric acid or catalytic hydrogenation are chosen for their high efficiency and functional group tolerance. This step transforms the electron-withdrawing nitro group into an electron-donating and highly versatile amine group.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine [3]

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 eq) to cooled, anhydrous methanol under an inert atmosphere (e.g., nitrogen).

-

Once all the sodium has dissolved, cool the resulting solution to 0 °C.

-

In a separate flask, suspend 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol.

-

Slowly add the sodium methoxide solution to the suspension at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by pouring the mixture into ice water, which will precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-methoxy-3-nitropyridine as a pale yellow solid.

Step 2: Synthesis of this compound

-

Suspend the 5-bromo-2-methoxy-3-nitropyridine (1.0 eq) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. For example, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) followed by concentrated hydrochloric acid and heat the mixture.

-

Alternatively, for catalytic hydrogenation, add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

After the reaction is complete (monitored by TLC), filter the mixture (if using a heterogeneous catalyst) and neutralize the solution with a base (e.g., saturated sodium bicarbonate).

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Characterization

The identity and purity of the final compound are confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): The compound's molecular weight can be confirmed by ESI-MS. The expected monoisotopic mass is 201.97418 Da[1]. A prominent [M+H]⁺ ion would be observed at m/z 202.98146[4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, showing characteristic shifts for the aromatic protons, the methoxy group, and the amine protons.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for constructing biologically active molecules. The pyridine core is a well-established pharmacophore found in numerous approved drugs[5].

Role as a Key Building Block in Kinase Inhibitors

This compound is a crucial starting material for the synthesis of novel PI3K/mTOR dual inhibitors.[6] In a representative synthetic scheme, the amine group is first condensed with a sulfonyl chloride (e.g., 2,4-difluorobenzenesulfonyl chloride). Subsequently, the bromine atom is converted into a boronic ester via a Miyaura borylation, which can then be used in Suzuki coupling reactions to build a larger, more complex molecular architecture designed to fit into the ATP-binding pocket of the target kinases.[6]

Versatility in Chemical Reactions

The distinct functional groups on the molecule allow for orthogonal chemical modifications, making it a powerful tool for generating chemical libraries for high-throughput screening.

Caption: Key reaction pathways for this compound.

-

Amine Group (Position 3): Acts as a nucleophile, readily undergoing acylation to form amides or reaction with sulfonyl chlorides to form sulfonamides. This is a common strategy for linking different fragments of a molecule[6].

-

Bromine Atom (Position 5): Serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions. It is particularly effective in Suzuki reactions with boronic acids/esters and Buchwald-Hartwig amination with amines to introduce aryl or heteroaryl substituents, significantly increasing molecular diversity[7].

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

| Hazard Information | Details | Source |

| Signal Word | Danger | |

| GHS Pictograms | Corrosion | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H318: Causes serious eye damage.H335: May cause respiratory irritation. | |

| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 | [8] |

| Storage | Store at 4°C, protected from light. |

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a high-value chemical intermediate with a strategic combination of functional groups. Its well-defined synthesis and predictable reactivity make it an indispensable tool for medicinal chemists and drug development professionals. Its demonstrated utility in the synthesis of kinase inhibitors highlights its importance in constructing next-generation therapeutics, solidifying its place as a key building block in modern synthetic chemistry.

References

- 1. This compound | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-AMINO-5-BROMO-2-METHOXYPYRIDINE [chemicalbook.com]

- 3. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 5. 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5-Bromo-3-methoxypyridin-2-amine | 42409-58-5 [sigmaaldrich.com]

Spectroscopic Characterization of 5-Bromo-2-methoxypyridin-3-amine: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 5-Bromo-2-methoxypyridin-3-amine (CAS No. 884495-39-0). Intended for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available, collated experimental spectra in peer-reviewed literature, this guide leverages data from analogous structures and spectral databases to provide a robust predictive analysis, alongside standardized protocols for experimental data acquisition.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine with a molecular formula of C₆H₇BrN₂O and a molecular weight of 203.04 g/mol [1]. The molecule incorporates a primary amine, a methoxy ether, and a bromine atom on the pyridine ring. These functional groups give rise to a unique spectroscopic fingerprint, which is crucial for its identification and quality control in synthetic applications.

| Property | Value | Source |

| CAS Number | 884495-39-0 | [1] |

| Molecular Formula | C₆H₇BrN₂O | [1] |

| Molecular Weight | 203.04 g/mol | [1] |

| Monoisotopic Mass | 201.97418 Da | [1] |

| Melting Point | 53-55 °C | |

| Physical Form | Solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below is a predictive analysis of the ¹H and ¹³C NMR spectra for this compound, based on established principles of chemical shifts and coupling constants for substituted pyridines.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like CDCl₃ would display signals for the two aromatic protons, the amine protons, and the methoxy group protons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4 | ~7.1 - 7.3 | Doublet (d) | 1H | This proton is expected to be downfield due to its position on the aromatic ring. It will likely appear as a doublet due to coupling with H-6. |

| H-6 | ~7.6 - 7.8 | Doublet (d) | 1H | This proton is adjacent to the nitrogen atom and is expected to be the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with H-4. |

| -NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can be variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | The methoxy group protons are expected to appear as a sharp singlet in this region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~155 - 160 | This carbon is attached to both the electronegative nitrogen and oxygen atoms, causing a significant downfield shift. |

| C-3 | ~125 - 130 | The carbon bearing the amine group. |

| C-4 | ~120 - 125 | Aromatic CH carbon. |

| C-5 | ~100 - 105 | This carbon is attached to the bromine atom, and its chemical shift is influenced by the heavy atom effect. |

| C-6 | ~140 - 145 | The aromatic CH carbon adjacent to the ring nitrogen. |

| -OCH₃ | ~50 - 55 | The carbon of the methoxy group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to its amine, methoxy, and aromatic functionalities.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, two bands | N-H stretching (asymmetric and symmetric) of the primary amine. |

| 3100 - 3000 | Weak to Medium | Aromatic C-H stretching. |

| 2950 - 2850 | Weak to Medium | Aliphatic C-H stretching of the methoxy group. |

| 1620 - 1580 | Medium to Strong | N-H bending (scissoring) of the primary amine. |

| 1580 - 1450 | Medium to Strong | C=C and C=N ring stretching of the pyridine ring. |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretching of the aryl ether. |

| 1050 - 1000 | Medium | Symmetric C-O-C stretching of the aryl ether. |

| Below 800 | Medium to Strong | C-Br stretching. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: Alternatively, mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

-

Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Perform a background scan before running the sample.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z 202 and 204. PubChemLite predicts an [M+H]⁺ adduct at m/z 202.98146[2].

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 187/189.

-

Loss of a methoxy radical (•OCH₃): Leading to a fragment at m/z 171/173.

-

Loss of HCN: A common fragmentation pathway for pyridine rings, which would result in a five-membered ring fragment.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique.

-

Electron Ionization (EI): Often used with GC-MS, provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): Commonly used with LC-MS, a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

-

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous molecular formula confirmation, HRMS can be used to determine the exact mass of the molecular ion to within a few parts per million.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound follows a logical workflow, ensuring the unambiguous confirmation of its structure and purity.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous identification and characterization of this compound. This guide offers a predictive framework for the expected spectroscopic data, grounded in established chemical principles and data from analogous compounds. Furthermore, the outlined experimental protocols provide a standardized approach for researchers to acquire high-quality data for this compound, ensuring the integrity and reproducibility of their scientific work.

References

Solubility of 5-Bromo-2-methoxypyridin-3-amine in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-methoxypyridin-3-amine in Organic Solvents

Abstract

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry, serving as a versatile building block for novel molecular entities. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective utilization in reaction design, purification, formulation, and quality control. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, and presents detailed, field-proven experimental protocols for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.

Introduction: The Significance of Solubility

In the realm of drug discovery and chemical synthesis, solubility is a critical physicochemical parameter that dictates the fate of a compound from the reaction flask to its final application. For a key intermediate like this compound, solubility data informs crucial decisions:

-

Reaction Chemistry: The choice of solvent can dramatically influence reaction rates, yields, and impurity profiles by ensuring reactants are in the same phase.

-

Crystallization & Purification: Selecting appropriate solvent and anti-solvent systems is fundamental for obtaining the desired polymorph with high purity.

-

Analytical Characterization: Proper solvent selection is necessary for techniques like HPLC, NMR, and UV-Vis spectroscopy to ensure accurate quantification and characterization.

-

Formulation Development: In later stages, understanding solubility is the first step toward developing stable and bioavailable drug formulations.

This guide provides the foundational knowledge and practical methodologies to expertly navigate the solubility landscape of this compound.

Physicochemical Profile

A molecule's physical and chemical properties provide the first clues to its solubility behavior. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O | PubChem[1] |

| Molecular Weight | 203.04 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 53-55 °C | Sigma-Aldrich |

| Boiling Point | 284.5 ± 35.0 °C at 760 mmHg | Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[1] |

Theoretical Solubility Assessment: A "Like Dissolves Like" Approach

The adage "like dissolves like" remains a powerful predictive tool in chemistry. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound possesses distinct polar and non-polar characteristics that govern its interactions with different solvent classes.

-

Polar Features: The primary amine (-NH₂), the methoxy group (-OCH₃), and the pyridine nitrogen atom are all capable of forming hydrogen bonds, either as donors (the N-H of the amine) or acceptors (the lone pairs on the oxygens and nitrogens). These groups will favor interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Non-Polar Features: The brominated aromatic pyridine ring constitutes the non-polar segment of the molecule. This region will interact favorably with non-polar solvents (e.g., hexane, toluene) via van der Waals forces.

Based on this structural analysis, a qualitative solubility prediction can be made. The presence of multiple hydrogen bonding sites suggests that the compound will exhibit significant solubility in polar solvents. However, the bulky, non-polar brominated ring may limit its solubility in highly polar, small-molecule solvents like water while enhancing it in solvents of intermediate polarity or those with aromatic character.

Caption: Molecular features and their affinity for solvent classes.

Quantitative Solubility Determination: Experimental Protocols

Theoretical predictions must be validated by empirical data. The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[2][3] This protocol is designed to be self-validating by ensuring a saturated solution is in equilibrium with an excess of the solid solute.

Core Protocol: Equilibrium Shake-Flask Method

This method establishes equilibrium between the dissolved and undissolved solute, providing a measurement of true thermodynamic solubility.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Chosen analytical instrument (HPLC, UV-Vis, or NMR)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains visible at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours is a robust starting point).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. This step is critical to avoid clogging the filter.

-

Sample Collection: Carefully draw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step removes all undissolved microcrystals, ensuring the analyzed solution is truly saturated.

-

Dilution: Accurately dilute the filtered, saturated solution with the appropriate mobile phase or solvent to bring its concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 4.2).

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Caption: Experimental workflow for the Shake-Flask solubility method.

Analytical Quantification Techniques

The choice of analytical technique depends on the compound's properties and available instrumentation.

A. High-Performance Liquid Chromatography (HPLC-UV)

-

Principle: HPLC is a highly specific and sensitive method for separating and quantifying components in a mixture.[4][5] For pyridinic compounds, reverse-phase HPLC with UV detection is standard.[6][7][8]

-

Protocol:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities or degradation products. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a common starting point.

-

Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations. Inject each standard and plot the resulting peak area against concentration to generate a linear calibration curve.

-

Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment.

-

Concentration Calculation: Use the peak area of the sample and the equation of the line from the calibration curve to determine its concentration.

-

B. UV-Vis Spectroscopy

-

Principle: This technique is rapid and effective for compounds that possess a chromophore (a light-absorbing group), which this compound does. It relies on the Beer-Lambert law, which states that absorbance is directly proportional to concentration.[9][10]

-

Protocol:

-

Determine λmax: Scan a dilute solution of the compound across the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax). Using λmax ensures maximum sensitivity and minimizes deviations from the Beer-Lambert law.

-

Calibration Curve: Prepare a series of standard solutions and measure the absorbance of each at λmax. Plot absorbance versus concentration to create a calibration curve.[11]

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample.

-

Concentration Calculation: Determine the concentration from the calibration curve.

-

C. Quantitative NMR (qNMR)

-

Principle: qNMR is an intrinsically quantitative primary method that does not rely on a calibration curve from the same compound.[2][12] It measures concentration by comparing the integral of a specific analyte proton signal to the integral of a known amount of an internal standard.[13][14]

-

Protocol:

-

Standard Selection: Choose an internal standard that is soluble in the NMR solvent, does not react with the analyte, and has at least one sharp proton signal that is well-resolved from the analyte's signals.

-

Sample Preparation: Accurately weigh a known amount of the internal standard into a volumetric flask and dissolve to the mark with a deuterated solvent. Then, add a precise volume of the filtered, saturated solution to this flask.

-

NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitation (e.g., long relaxation delay).

-

Concentration Calculation: Calculate the concentration of the analyte using the ratio of the integrals of the analyte and standard peaks, their respective proton counts, and their molecular weights.

-

Predicted Solubility Data in Common Organic Solvents

While exhaustive experimental data for this specific compound is not publicly cataloged, the following table provides a scientifically grounded prediction of its solubility behavior based on its structural features and established chemical principles. These values should be experimentally verified.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Excellent hydrogen bonding capabilities (donor and acceptor). |

| Ethanol | High | Similar to methanol, good hydrogen bonding. | |

| Isopropanol | Medium | Increased steric hindrance and non-polar character may slightly reduce solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | Strong hydrogen bond acceptor, highly polar. |

| N,N-Dimethylformamide (DMF) | Very High | Strong hydrogen bond acceptor, highly polar. | |

| Acetonitrile | Medium | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. | |

| Acetone | Medium | Good dipole-dipole interactions, but less effective at H-bonding. | |

| Tetrahydrofuran (THF) | Medium-High | Good balance of polarity and ether functionality to solvate the molecule. | |

| Non-Polar | Dichloromethane (DCM) | Medium-High | Can solvate both polar and non-polar moieties effectively. |

| Toluene | Low-Medium | Aromatic stacking interactions with the pyridine ring can aid solubility. | |

| Hexane / Heptane | Insoluble | Lacks the polarity needed to overcome the crystal lattice energy of the solid. |

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. Adherence to safety protocols is non-negotiable.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Always consult the most current Safety Data Sheet (SDS) for the compound before use.

Conclusion

The solubility of this compound is a multifaceted property governed by its unique combination of polar and non-polar structural features. While theoretical analysis provides a strong predictive framework, this guide emphasizes the necessity of rigorous experimental validation. The detailed Shake-Flask protocol, coupled with robust analytical quantification methods like HPLC, UV-Vis, and qNMR, provides a reliable system for generating the high-quality solubility data required for confident process development and scientific innovation. By applying the principles and methodologies outlined herein, researchers can effectively harness the full potential of this valuable chemical building block.

References

- 1. This compound | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. helixchrom.com [helixchrom.com]

- 7. helixchrom.com [helixchrom.com]

- 8. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Reactivity and Functional Group Compatibility of 5-Bromo-2-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridin-3-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its strategic arrangement of a reactive bromine atom, an electron-donating methoxy group, and a nucleophilic amine on a pyridine core provides a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors and other therapeutic agents.[1][2] This guide offers a comprehensive analysis of the molecule's reactivity, explores the compatibility of its functional groups with common synthetic transformations, and provides field-proven protocols for its application.

Structural and Electronic Properties

The reactivity of this compound is governed by the interplay of its three key functional groups and the inherent electronic nature of the pyridine ring. The nitrogen atom in the ring acts as an electron sink, generally making the ring electron-deficient. However, this effect is modulated by the substituents:

-

3-Amino Group (-NH₂): A strong activating group that donates electron density to the ring through resonance, enhancing its nucleophilicity.

-

2-Methoxy Group (-OCH₃): Another electron-donating group that activates the ring, albeit to a lesser extent than the amino group.

-

5-Bromo Group (-Br): An electron-withdrawing group via induction, but more importantly, it serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions.[3]

The combined electronic effects of the amino and methoxy groups make the pyridine ring more susceptible to electrophilic attack than unsubstituted pyridine, while the bromine at the 5-position is the primary site for carbon-carbon and carbon-nitrogen bond formation.

Reactivity Profile and Key Transformations

The trifunctional nature of this compound allows for a diverse range of chemical transformations. The primary sites of reactivity are the C5-Br bond and the C3-amino group.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The carbon-bromine bond is the most versatile handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl, making the bromo-substituent highly suitable for efficient coupling.[3][4]

This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[5] It is widely used to introduce aryl and heteroaryl moieties, which is critical for exploring structure-activity relationships in drug discovery.[2] The reaction is typically catalyzed by a Pd(0) species, generated in situ from a precursor like Pd(PPh₃)₄ or Pd₂(dba)₃, in the presence of a base such as K₃PO₄ or K₂CO₃.[4][6]

-

Causality: The base activates the boronic acid to form a boronate complex, which then undergoes transmetalation with the palladium(II) intermediate formed from the oxidative addition of the C-Br bond to the Pd(0) catalyst.[5] Reductive elimination then yields the desired biaryl product and regenerates the Pd(0) catalyst.

For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice.[7] This reaction couples the aryl bromide with a primary or secondary amine, enabling the synthesis of complex diaryl or alkylaryl amines.[8] The success of this reaction is highly dependent on the choice of phosphine ligand and base.[9] Sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) are often employed with bases like NaOt-Bu or LiHMDS to achieve high yields and good functional group tolerance.[10][11]

-

Expert Insight: A potential challenge with aminopyridine substrates is the coordination of the pyridine nitrogen or the amino group to the palladium center, which can inhibit the catalytic cycle.[11] The use of specialized ligands and appropriate reaction conditions is crucial to overcome this.

The Sonogashira reaction is used to form a C-C bond between the aryl bromide and a terminal alkyne.[12][13] This transformation is valuable for creating rigid, linear extensions to the molecular scaffold. The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base (e.g., triethylamine or diisopropylamine), which also serves as the solvent in many cases.[14][15]

-

Mechanism Note: The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium(II) center, followed by reductive elimination.[13]

Reactions Involving the 3-Amino Group

The primary amine at the C3 position is a versatile nucleophile and can undergo a variety of transformations:

-

Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides. This is a common strategy in medicinal chemistry to introduce hydrogen bond acceptors and modulate the electronic properties of the molecule.[1]

-

Alkylation: While direct N-alkylation can be challenging to control, reductive amination with aldehydes or ketones provides a reliable method for synthesizing secondary and tertiary amines.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions. However, the stability of heteroaromatic diazonium salts can be low, requiring careful control of reaction conditions.

Functional Group Compatibility

A key consideration when working with a multifunctional molecule like this compound is the compatibility of its functional groups with various reagents and reaction conditions.

| Functional Group | Compatible Conditions/Reagents | Incompatible Conditions/Reagents | Rationale & Mitigation Strategies |

| C5-Bromo | Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), Grignard formation (with care). | Strong nucleophiles (e.g., NaCN, NaOMe) under harsh conditions (potential for SNAr). | Cross-coupling reactions are generally highly selective for the C-Br bond. SNAr is typically disfavored but can occur under forcing conditions. |

| C3-Amino | Weak to moderate bases (K₂CO₃, K₃PO₄, Cs₂CO₃), acylation, sulfonylation, reductive amination. | Strong non-hindered bases (e.g., NaH, n-BuLi), strong oxidizing agents, harsh acidic conditions. | The amine can be protected (e.g., as an acetamide) to prevent side reactions during cross-coupling, although many modern protocols tolerate the free amine.[6] |

| C2-Methoxy | Most standard cross-coupling conditions, mild acids and bases. | Strong Lewis acids (e.g., BBr₃), strong mineral acids (e.g., HBr, HI) at high temperatures. | Ether cleavage is possible under harsh deprotecting conditions. If necessary, alternative reaction pathways should be considered. |

| Pyridine Ring | Most cross-coupling catalysts and conditions. | Strong reducing agents (e.g., catalytic hydrogenation may reduce the ring), strong oxidizing agents. | The pyridine nitrogen can act as a ligand for the metal catalyst, potentially affecting reaction rates. Ligand choice is critical.[11] |

Experimental Protocols & Workflows

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for similar bromopyridine substrates.[2][6]

Reagents:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

-

Potassium Phosphate (K₃PO₄) (2.2 equiv.)

-

1,4-Dioxane and Water (4:1 ratio)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed 1,4-dioxane and water solvent mixture via syringe.

-

Heat the reaction mixture to 85-95 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 4 to 18 hours.[6]

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Workflow for a Typical Cross-Coupling Reaction

Case Study: Application in Kinase Inhibitor Synthesis

This compound and its analogs are pivotal starting materials in the synthesis of kinase inhibitors.[1][2] For instance, in the development of novel PI3K/mTOR dual inhibitors, this scaffold was used to construct the core of the molecule.[1] The synthesis involved an initial sulfonylation of the 3-amino group, followed by a Miyaura borylation at the 5-position to install a boronic ester. This intermediate was then used in a subsequent Suzuki coupling to build the final complex inhibitor.[1] This highlights the orthogonal reactivity of the amine and bromo functionalities, allowing for sequential, controlled modifications.

Conclusion

This compound is a robust and versatile building block for modern organic synthesis. Its well-defined reactivity profile allows for selective functionalization at the C5-bromo and C3-amino positions, making it an invaluable tool for constructing diverse molecular libraries. A thorough understanding of its electronic properties and functional group compatibility, particularly in the context of palladium-catalyzed cross-coupling reactions, enables researchers to design efficient and high-yielding synthetic routes to novel compounds with significant potential in drug discovery and materials science.

References

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

A Technical Guide to 5-Bromo-2-methoxypyridin-3-amine for Advanced Research and Development

This guide provides an in-depth technical overview of 5-Bromo-2-methoxypyridin-3-amine (CAS No. 884495-39-0), a crucial building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial availability, key suppliers, and its significant role in the synthesis of next-generation therapeutics, with a particular focus on its application in the development of kinase inhibitors.

Introduction: A Key Intermediate in Modern Medicinal Chemistry

This compound is a substituted aminopyridine that has garnered significant interest in the field of medicinal chemistry. Its unique arrangement of a bromine atom, a methoxy group, and an amine on the pyridine ring provides a versatile scaffold for the synthesis of complex heterocyclic molecules. The bromine atom serves as a convenient handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. The amine and methoxy groups can be further functionalized or can participate in hydrogen bonding interactions with biological targets, making this compound a valuable starting material for the design of potent and selective inhibitors of various enzymes.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. The quality and purity of this compound can significantly impact reaction yields and the purity of the final product.

| Property | Value | Source |

| CAS Number | 884495-39-0 | [PubChem][1] |

| Molecular Formula | C₆H₇BrN₂O | [Sigma-Aldrich] |

| Molecular Weight | 203.04 g/mol | [PubChem][1] |

| Appearance | Solid | [Sigma-Aldrich] |

| Melting Point | 53-55 °C | [Sigma-Aldrich] |

| Boiling Point | 284.5 ± 35.0 °C at 760 mmHg | [Sigma-Aldrich] |

| Purity (Typical) | ≥98% | [Sigma-Aldrich] |

| InChI Key | HJOOFLFWIISCAI-UHFFFAOYSA-N | [PubChem][1] |

| Storage Temperature | 4°C, protect from light | [Sigma-Aldrich] |

Commercial Availability and Key Suppliers

This compound is commercially available from a range of suppliers, catering to both small-scale research and larger-scale development needs. When selecting a supplier, it is crucial to consider not only the price but also the purity, batch-to-batch consistency, and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 98% | 5 g, 25 g, 100 g |

| Thermo Scientific | 96% | Inquire for quantities |

| BOC Sciences | 97% | Inquire for quantities |

| BLD Pharm | Inquire | Inquire for quantities |

| ChemScene LLC | Inquire | Inquire for quantities |

This table is not exhaustive and represents a snapshot of available information. Researchers should always verify current specifications and availability with the respective suppliers.

Interpreting the Certificate of Analysis (CoA)

The CoA is a critical document that provides batch-specific data on the quality and purity of the compound. When reviewing a CoA for this compound, key parameters to scrutinize include:

-

Assay (Purity): Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For use in sensitive downstream applications, a purity of ≥98% is recommended.

-

Identity Confirmation: Verified by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure.

-

Appearance: Should match the supplier's specification (e.g., white to off-white solid).

-

Residual Solvents: The presence of residual solvents from the synthesis and purification process should be minimal and within acceptable limits.

-

Water Content: Determined by Karl Fischer titration, this can be an important parameter for reactions sensitive to moisture.

Synthesis and Application in Drug Discovery

The true value of this compound lies in its application as a key building block in the synthesis of biologically active molecules. Its utility is particularly evident in the development of inhibitors for the Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical target in cancer therapy.[2][3]

Role in the Synthesis of PI3K/mTOR Dual Inhibitors

The PI3K/AKT/mTOR pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[3] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this signaling cascade, potentially leading to improved anti-tumor efficacy.[2]

This compound serves as a crucial starting material for the synthesis of the core scaffold of several potent PI3K/mTOR dual inhibitors.[2] The general synthetic strategy involves the following key steps:

-

Sulfonamide Formation: The amino group of this compound is reacted with a sulfonyl chloride (e.g., 2,4-difluorobenzenesulfonyl chloride) to form a sulfonamide. This sulfonamide moiety is often essential for binding to the kinase hinge region.[2]

-

Miyaura Borylation: The bromine atom is converted to a boronic ester via a palladium-catalyzed Miyaura borylation reaction. This step prepares the molecule for the subsequent cross-coupling reaction.[2]

-

Suzuki Cross-Coupling: The boronic ester is then coupled with another functionalized aryl or heteroaryl halide in a Suzuki cross-coupling reaction to construct the final, more complex inhibitor structure.[2]

Caption: Synthetic workflow for PI3K/mTOR inhibitors.

Representative Synthetic Protocol: Suzuki Cross-Coupling

Reaction: General Suzuki cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

-

5-bromo-2-methylpyridin-3-amine (or the target methoxy analog)

-

Arylboronic acid (1.1759 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Potassium phosphate (2.318 mmol)

-

1,4-Dioxane

-

Water

Procedure:

-

In a Schlenk flask, combine the bromo-aminopyridine (0.2 g), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL).

-

Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Add the arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL).

-

Heat the mixture to 85-95 °C and stir for over 15 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and filter it.

-

Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate, 50 mL).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[4]

Causality Behind Experimental Choices:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.

-

Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.

-

Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki reactions, as it can dissolve both the organic and inorganic reagents.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

Always consult the latest Safety Data Sheet (SDS) from your supplier for comprehensive safety information.

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery, particularly in the synthesis of kinase inhibitors for oncology. Its commercial availability from a range of reputable suppliers, combined with its versatile reactivity, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, careful supplier selection, and adherence to safe handling practices are essential for its successful and efficient use in the laboratory.

References

The Versatile Scaffold: Unlocking the Potential of 5-Bromo-2-methoxypyridin-3-amine in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, the substituted aminopyridine motif has consistently demonstrated its value as a privileged pharmacophore. This technical guide delves into the multifaceted potential of a particularly valuable derivative, 5-Bromo-2-methoxypyridin-3-amine. We will explore its established applications as a cornerstone in the synthesis of potent kinase inhibitors and central nervous system agents, providing detailed synthetic protocols and elucidating the underlying structure-activity relationships. Furthermore, this guide will venture into prospective applications, leveraging the unique chemical reactivity of this scaffold to propose its utility in the development of modulators for other critical target classes, including G-protein coupled receptors (GPCRs) and ion channels. This in-depth analysis is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals, aiming to inspire and facilitate the next wave of innovation in medicinal chemistry.

Introduction: The Aminopyridine Core - A Privileged Scaffold in Drug Discovery

The aminopyridine moiety is a recurring structural feature in a multitude of clinically approved drugs and investigational agents.[1][2] Its prevalence stems from a combination of favorable physicochemical properties and versatile chemical reactivity. The pyridine ring itself is a bioisostere of a phenyl group but with an added hydrogen bond acceptor in the form of the ring nitrogen, which can engage in crucial interactions with biological targets. The amino substituent provides a key hydrogen bond donor and a reactive handle for further molecular elaboration. This combination of features allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.